molecular formula C23H25ClN4OS B2888163 N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894885-58-6

N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2888163
CAS No.: 894885-58-6
M. Wt: 440.99
InChI Key: UWDNCGKTLQSNPH-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-15-7-8-17(13-16(15)2)20-21(30-3)27-23(26-20)9-11-28(12-10-23)22(29)25-19-6-4-5-18(24)14-19/h4-8,13-14H,9-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDNCGKTLQSNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique triazaspiro structure that contributes to its biological activity. The presence of the chlorophenyl and dimethylphenyl groups, along with the methylsulfanyl moiety, suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar triazaspiro structures exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study on a related triazaspiro compound demonstrated a dose-dependent inhibition of cancer cell growth, particularly in breast and lung cancer models. The compound was found to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antimicrobial Effects

The compound's structural analogs have shown promising antimicrobial activity against various pathogens. Preliminary studies suggest that N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide may exhibit similar effects.

  • Data Table: Antimicrobial Activity Against Pathogens
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

Cardioprotective Properties

Recent studies have focused on the cardioprotective properties of compounds within the same family as N-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide. These compounds have been shown to inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction.

  • Mechanism of Action : The compounds prevent mitochondrial damage by preserving ATP levels and reducing apoptotic rates during ischemic events .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity.

  • Key Findings :
    • The presence of electron-withdrawing groups (like chlorine) enhances activity.
    • Methylsulfanyl groups contribute to increased lipophilicity and cellular uptake.

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